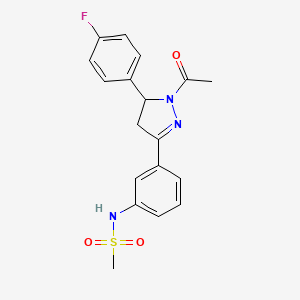![molecular formula C7H7N3S B2380260 7-Methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2380260.png)
7-Methylthieno[3,2-d]pyrimidin-4-amine
Overview
Description
OSM-S-436 is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of aminothienopyrimidine sulfonamides, which are known for their biological activity against various pathogens, including the malaria parasite Plasmodium falciparum.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its activity against , the causative agent of malaria.
Medicine: Potential therapeutic agent for treating malaria and other parasitic infections.
Industry: Could be used in the development of new pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of OSM-S-436 involves the inhibition of specific enzymes in the malaria parasite. It targets the asparaginyl-tRNA synthetase enzyme, leading to the disruption of protein synthesis and activation of the amino acid starvation response. This ultimately results in the death of the parasite .
Similar Compounds:
OSM-S-106: Another aminothienopyrimidine sulfonamide with similar biological activity.
TCMDC-135294: A structurally related compound with activity against .
Uniqueness: OSM-S-436 is unique due to its specific targeting of the asparaginyl-tRNA synthetase enzyme, which distinguishes it from other compounds that may target different enzymes or pathways. Its structural features, such as the specific arrangement of the thienopyrimidine core and sulfonamide group, contribute to its distinct biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-436 typically involves the construction of the thienopyrimidine scaffold followed by the introduction of the sulfonamide group. One common method includes:
Formation of Thienopyrimidine Core: This can be achieved through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.
Introduction of Sulfonamide Group: The sulfonamide group is introduced via a reaction with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of OSM-S-436 would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and sulfonamide introduction steps.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: OSM-S-436 can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: The compound can be reduced under specific conditions, potentially altering its biological activity.
Substitution: Various substitution reactions can be performed on the thienopyrimidine core or the sulfonamide group to create analogs with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles such as amines.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced forms of the thienopyrimidine core.
Substitution Products: Various analogs with modified biological activity.
properties
IUPAC Name |
7-methylthieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVNBRIUXIJLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2380178.png)
![N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2380179.png)
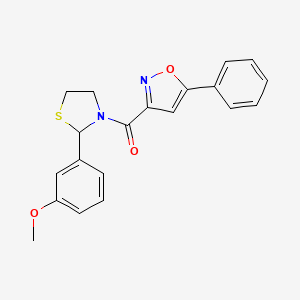
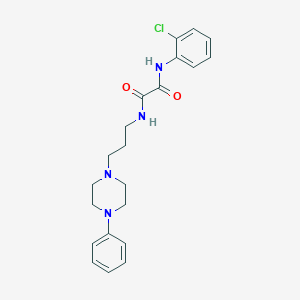
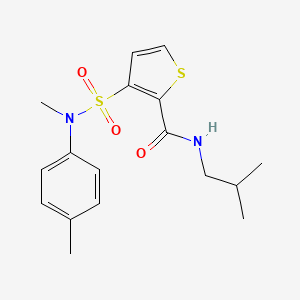
![4-(4-hydroxyphenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2380184.png)
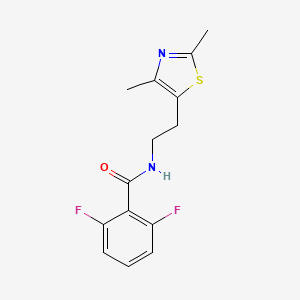
![3-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2380188.png)
![1-(2-Methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)prop-2-en-1-one](/img/structure/B2380189.png)
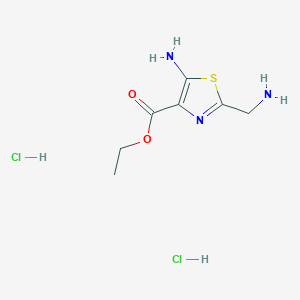
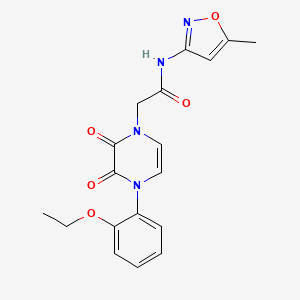
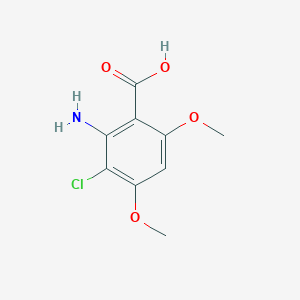
![4-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2380198.png)
